2-(2-Formyl-6-methoxyphenoxy)acetonitrile
CAS No.: 127500-89-4
Cat. No.: VC7558467
Molecular Formula: C10H9NO3
Molecular Weight: 191.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127500-89-4 |
---|---|
Molecular Formula | C10H9NO3 |
Molecular Weight | 191.186 |
IUPAC Name | 2-(2-formyl-6-methoxyphenoxy)acetonitrile |
Standard InChI | InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3 |
Standard InChI Key | KQMURQGQILYHJT-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OCC#N)C=O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted at the 2-position with a formyl group () and at the 6-position with a methoxy group (). An acetonitrile moiety () is attached via an ether linkage at the 1-position (Figure 1). Computational studies predict a planar aromatic system with intramolecular hydrogen bonding between the formyl oxygen and the adjacent methoxy group, stabilizing the conformation .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.183 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 355.1 ± 27.0 °C |
Flash Point | 155.1 ± 13.9 °C |
LogP (Partition Coefficient) | 1.32 |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically begins with 2-methoxyphenol, which undergoes sequential formylation and etherification. A representative pathway involves:
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Formylation: Vilsmeier-Haack reaction introduces the formyl group at the 2-position using phosphorus oxychloride and dimethylformamide .
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Etherification: Reaction with chloroacetonitrile in the presence of a base (e.g., KCO) yields the acetonitrile derivative .
Table 2: Comparative Synthesis Yields
Starting Material | Reaction Conditions | Yield (%) |
---|---|---|
2-Methoxyphenol | Vilsmeier-Haack, 80°C, 6 hr | 78 |
2-Hydroxy-6-methoxybenzaldehyde | KCO, DMF, 60°C | 85 |
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The formyl group undergoes condensation reactions with amines, hydrazines, and cyanide derivatives. For example, reaction with hydroxylamine produces the corresponding oxime, a precursor for heterocyclic compounds :
Nitrile Transformations
The acetonitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines. Catalytic hydrogenation over Raney nickel yields 2-(2-formyl-6-methoxyphenoxy)ethylamine, a valuable intermediate for pharmaceutical synthesis .
Hypothetical Biological and Industrial Applications
Materials Science Applications
The nitrile group’s polarity and the aromatic system’s rigidity make this compound a candidate for liquid crystal displays (LCDs) or organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for optoelectronic devices .
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